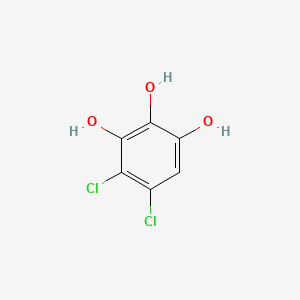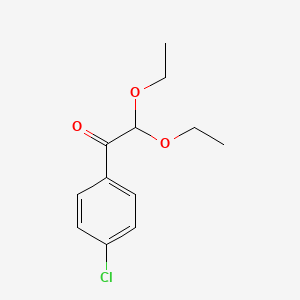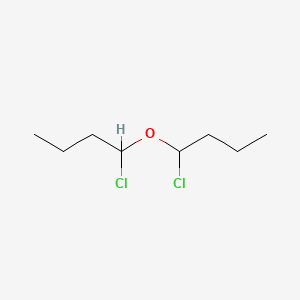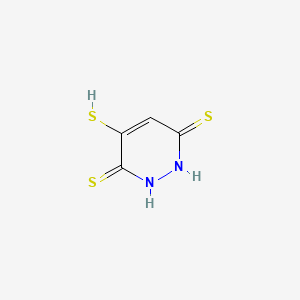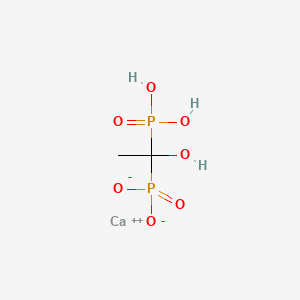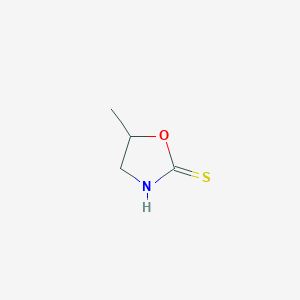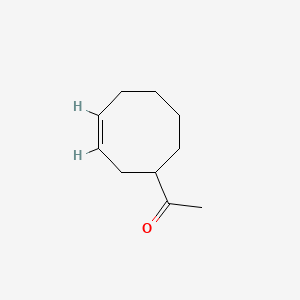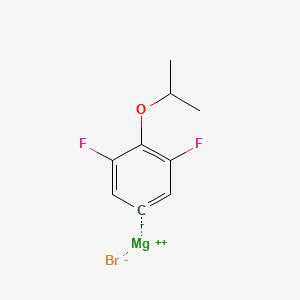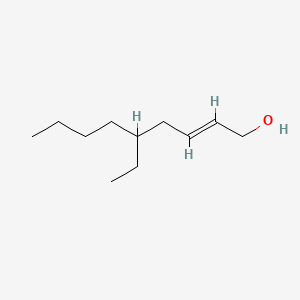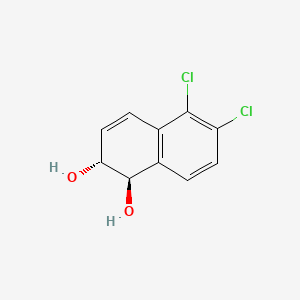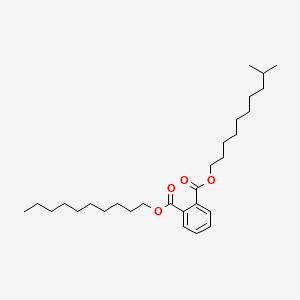
1-(Methoxymethyl)propyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)propyl acrylate, also known as 1-methoxybutan-2-yl prop-2-enoate, is an organic compound with the molecular formula C8H14O3. It is an ester derived from acrylic acid and is used in various industrial applications due to its reactivity and ability to form polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)propyl acrylate can be synthesized through the esterification of acrylic acid with 1-(methoxymethyl)propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where acrylic acid and 1-(methoxymethyl)propanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methoxymethyl)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition across the double bond.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 1-(methoxymethyl)propanol.
Addition Reactions: Halogenated derivatives or other addition products depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)propyl acrylate has several applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its ability to form strong, durable polymers.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)propyl acrylate primarily involves its reactivity as an acrylate ester. The double bond in the acrylate group allows it to participate in polymerization reactions, forming long polymer chains. The ester functionality can also undergo hydrolysis, leading to the formation of acrylic acid and 1-(methoxymethyl)propanol. These reactions are facilitated by the presence of catalysts or initiators that activate the double bond or ester group.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acrylate: Similar in structure but with a methyl group instead of the methoxymethyl group.
Ethyl acrylate: Contains an ethyl group instead of the methoxymethyl group.
Butyl acrylate: Has a butyl group in place of the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)propyl acrylate is unique due to the presence of the methoxymethyl group, which imparts different reactivity and properties compared to other acrylates. This functional group can influence the polymerization behavior and the physical properties of the resulting polymers, making it suitable for specific applications where other acrylates may not perform as well.
Propiedades
Número CAS |
85269-37-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-methoxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(6-10-3)11-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
Clave InChI |
UGUWQOBYUTTXNN-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


